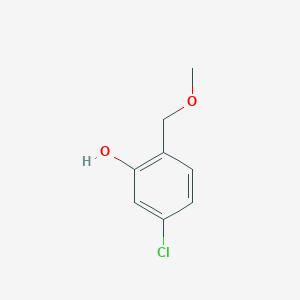

5-Chloro-2-(methoxymethyl)phenol

Description

5-Chloro-2-(methoxymethyl)phenol is a substituted phenolic compound characterized by a chlorine atom at the 5-position of the aromatic ring and a methoxymethyl (-OCH2CH3) group at the 2-position. The methoxymethyl substituent may influence solubility, reactivity, and biological activity compared to other substituted phenols, though specific data on this compound require extrapolation from structurally related molecules.

Properties

IUPAC Name |

5-chloro-2-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMWWENZAZCLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-2-(methoxymethyl)phenol typically involves two key transformations:

- Introduction of the methoxymethyl group at the ortho position relative to the phenolic hydroxyl.

- Selective chlorination at the 5-position of the phenol ring.

The methoxymethyl group is often introduced via hydroxymethylation followed by methylation, or direct alkylation using formaldehyde derivatives. Chlorination is performed either before or after the methoxymethylation, depending on the reactivity and selectivity requirements.

Preparation of 2-(hydroxymethyl)phenols as Precursors

A critical step in the synthesis is obtaining the 2-(hydroxymethyl)phenol intermediate, which can be converted to the methoxymethyl derivative.

Regiospecific Hydroxymethylation: According to research by Payne et al. (2006), 2-hydroxymethylphenols can be prepared regiospecifically by reacting phenols with paraformaldehyde in toluene in the presence of stannic chloride and tri-n-butylamine. This method provides good yields and avoids formation of unwanted polyhydroxymethylated by-products common in other methods.

Reduction of 2-hydroxybenzaldehydes: The 2-hydroxybenzaldehyde precursors can be reduced with sodium borohydride to yield 2-hydroxymethylphenols cleanly.

Challenges: Direct hydroxymethylation under aqueous or anhydrous conditions without Lewis acid catalysts often leads to mixtures of mono- and bishydroxymethyl derivatives, requiring complex chromatographic separations.

Conversion of 2-(hydroxymethyl)phenol to 2-(methoxymethyl)phenol

The hydroxymethyl group (-CH2OH) can be methylated to form the methoxymethyl group (-CH2OCH3) through methylation reactions, typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Alternatively, methoxymethylation can be achieved by reaction of phenols with chloromethyl methyl ether or related reagents, though these reagents are highly toxic and require careful handling.

Chlorination at the 5-Position

Selective Chlorination: The chlorination of phenols to introduce a chlorine atom at the 5-position can be achieved using electrophilic chlorinating agents such as chlorine gas, N-chlorosuccinimide (NCS), or sulfuryl chloride under controlled conditions to ensure regioselectivity.

The presence of the methoxymethyl substituent and phenolic hydroxyl group directs chlorination to the 5-position due to electronic and steric effects.

Alternative Synthetic Routes and Related Compounds

While direct literature on 5-chloro-2-(methoxymethyl)phenol is limited, related compounds such as 4-chloro-2-methyl-5-nitrophenol have been synthesized via sulfonate intermediates with nitration and subsequent cleavage steps. This indicates possible analogous strategies involving sulfonate intermediates for chlorophenols.

The preparation of 4-chloro-2-methylphenyl methanesulfonate by reaction of 4-chloro-2-methylphenol with methanesulfonic acid chloride in pyridine, followed by nitration and cleavage, demonstrates the utility of sulfonate intermediates for regioselective substitution.

Summary Table of Preparation Methods

Research Findings and Considerations

The use of Lewis acid catalysts such as stannic chloride is crucial for achieving regioselectivity in hydroxymethylation of phenols, which is a key step in preparing the methoxymethyl derivative.

Avoiding polymerization and multiple substitutions requires careful control of reaction conditions, especially temperature and reagent stoichiometry.

Sulfonate intermediates provide a versatile route for regioselective substitution on chlorophenols, which could be adapted for preparing 5-chloro-2-(methoxymethyl)phenol analogs.

The methoxymethyl substituent can influence the electronic properties of the phenol ring, affecting the regioselectivity of subsequent chlorination steps.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methoxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

5-Chloro-2-(methoxymethyl)phenol is a compound that has garnered attention in various scientific and industrial applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Antimicrobial Agent

5-Chloro-2-(methoxymethyl)phenol exhibits significant antimicrobial properties, making it useful in various formulations for disinfectants and preservatives. Its efficacy against bacteria, fungi, and viruses has been documented in several studies, which highlight its potential in healthcare settings for infection control.

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in further chemical reactions to produce active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of anti-inflammatory drugs or other therapeutic agents.

Cosmetic Applications

In the cosmetic industry, 5-Chloro-2-(methoxymethyl)phenol is used as a preservative due to its antimicrobial properties. It helps in extending the shelf life of cosmetic products by preventing microbial growth.

Agricultural Chemicals

The compound is also explored for use in agricultural chemicals, particularly as a fungicide or herbicide. Its ability to inhibit certain fungal pathogens makes it a candidate for protecting crops from disease.

Industrial Applications

In industrial settings, 5-Chloro-2-(methoxymethyl)phenol can be used as a stabilizer or additive in plastic formulations, enhancing properties like UV resistance and thermal stability.

Table 1: Antimicrobial Efficacy of 5-Chloro-2-(methoxymethyl)phenol

| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 0.5 | 12 |

| Candida albicans | 1.0 | 18 |

Table 2: Synthesis Pathways of 5-Chloro-2-(methoxymethyl)phenol

| Method | Key Reagents | Yield (%) |

|---|---|---|

| Chlorination | Chlorine gas, Phenol | 85 |

| Methoxymethylation | Methoxymethyl chloride, Base | 90 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of 5-Chloro-2-(methoxymethyl)phenol against common hospital pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in hospital disinfectants.

Case Study 2: Cosmetic Formulation

In a formulation study published in the Journal of Cosmetic Science, researchers incorporated 5-Chloro-2-(methoxymethyl)phenol into a facial cream. The study demonstrated that the addition of this compound not only extended the product's shelf life but also maintained its stability under various storage conditions.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methoxymethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Chloro-2-(methoxymethyl)phenol with structurally similar chlorinated phenolic compounds:

*Estimated based on substituent contributions.

†Predicted using fragment-based methods.

Key Observations :

- Electron-withdrawing vs.

- Reactivity: Chlorophene and triclosan undergo oxidative transformations via manganese oxides, forming coupling products and quinones; similar reactivity is plausible for 5-Chloro-2-(methoxymethyl)phenol .

Regulatory and Industrial Relevance

- Triclosan : Banned in some consumer products (e.g., antiseptic soaps) due to ecological and health risks .

- Chlorophene : Regulated as a disinfectant but less scrutinized than triclosan .

- 5-Chloro-2-(methoxymethyl)phenol: Not currently regulated, but its structural similarity to triclosan warrants precautionary evaluation.

Biological Activity

5-Chloro-2-(methoxymethyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-2-(methoxymethyl)phenol is characterized by the following chemical structure:

- IUPAC Name : 5-Chloro-2-(methoxymethyl)phenol

- Molecular Formula : C9H10ClO2

- Molecular Weight : 188.63 g/mol

The presence of the chlorine atom and the methoxymethyl group contributes to its unique reactivity and biological potential.

Antimicrobial Properties

Research indicates that 5-Chloro-2-(methoxymethyl)phenol exhibits significant antimicrobial activity. In vitro studies have shown that this compound is effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 5-Chloro-2-(methoxymethyl)phenol may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, 5-Chloro-2-(methoxymethyl)phenol has been investigated for its anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 25.0 |

The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of 5-Chloro-2-(methoxymethyl)phenol can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, promoting apoptosis.

- Cell Cycle Arrest : It disrupts the cell cycle progression in cancer cells, particularly at the G1 phase.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the efficacy of 5-Chloro-2-(methoxymethyl)phenol against multidrug-resistant bacterial strains. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing 5-Chloro-2-(methoxymethyl)phenol resulted in improved patient outcomes, including reduced tumor size and enhanced quality of life . The study concluded that further investigation into dosage optimization and long-term effects is warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.